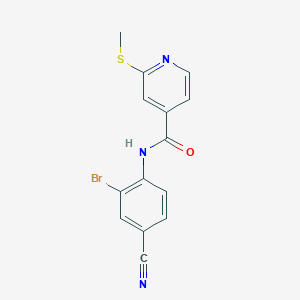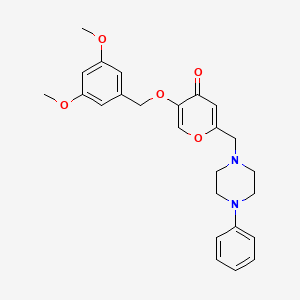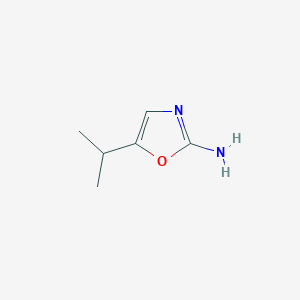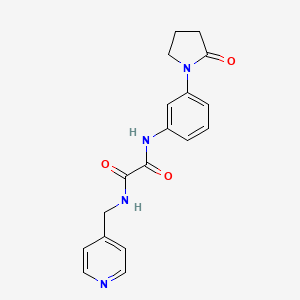![molecular formula C20H19NO2S B2784901 N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 831240-77-8](/img/structure/B2784901.png)
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a furan derivative that has been synthesized using different methods and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is not fully understood. However, it has been suggested that the compound interacts with specific targets in the body, including proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects in different studies. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the activity of specific enzymes in the body, including acetylcholinesterase and monoamine oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its limited solubility in water can be a challenge in some experiments, and its high cost can limit its use in some research projects.
Zukünftige Richtungen
There are several future directions for the research on N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Another direction is to investigate its interaction with specific proteins and enzymes in the body, which could lead to the discovery of new targets for drug development. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its effects on the body.
Synthesemethoden
The synthesis of N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves the reaction between 2-furoic acid and 2-phenylethylamine in the presence of thionyl chloride. The reaction results in the formation of 2-(2-phenylethyl)furan-2-carbonyl chloride, which is then reacted with phenylmethanethiol in the presence of a base to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a probe to study the interaction between proteins and small molecules. In pharmacology, it has been used to study the mechanism of action of different drugs and their effects on the body.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c22-20(21-14-13-16-7-3-1-4-8-16)19-12-11-17(23-19)15-24-18-9-5-2-6-10-18/h1-12H,13-15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYDTPMMSYXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(p-tolyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784820.png)

![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)
![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)
![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)


![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)


![3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2784838.png)
![(4-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784839.png)
